COBALT SILICIDE
Description
Cobalt silicide (CoSi₂) is a transition metal silicide widely used in semiconductor manufacturing due to its low electrical resistivity (~14–20 μΩ·cm), compatibility with shallow junctions, and thermal stability at high temperatures . It forms via the reaction of cobalt (Co) with silicon (Si) or silicon carbide (SiC) through processes such as rapid thermal processing (RTP) or sputtering. Key phases include Co₂Si and CoSi, which transform into the low-resistivity CoSi₂ phase at temperatures above 800°C .
In SiC-based devices, CoSi₂ acts as an ohmic contact for n-type SiC after annealing at 1000°C, achieving a specific contact resistivity of 4.3×10⁻⁴ Ω·cm². However, it exhibits rectifying behavior on p-type SiC . Its applications span Schottky diodes, interconnects, and emerging spintronic devices .
Properties
CAS No. |
12017-12-8 |
|---|---|
Molecular Formula |
CoSi2 |
Molecular Weight |
115.1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt silicide can be synthesized through various methods, including solid-phase reactions, chemical vapor deposition, and rapid thermal processing. One common method involves the direct reaction of cobalt with silicon at high temperatures. For example, cobalt can be deposited onto a silicon substrate, and then the system is annealed at temperatures ranging from 800°C to 1000°C to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using chemical vapor deposition. This method involves the use of cobalt carbonyls and silicon hydrides as precursors. The reaction typically occurs at temperatures between 225°C and 300°C, resulting in the formation of this compound films with precise stoichiometry .
Chemical Reactions Analysis
Types of Reactions
Cobalt silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures, leading to the formation of cobalt oxide and silicon dioxide.
Reduction: Reduction reactions can occur when this compound is exposed to reducing agents such as hydrogen gas at high temperatures.
Substitution: Substitution reactions involve the replacement of silicon atoms in this compound with other elements, such as phosphorus or boron, under specific conditions.
Major Products Formed
The major products formed from these reactions include cobalt oxide, silicon dioxide, and various substituted cobalt silicides, depending on the reagents and conditions used .
Scientific Research Applications
Microelectronics
Cobalt silicide is extensively used in microelectronics as a contact material for integrated circuits. Its low resistivity and thermal stability make it ideal for forming self-aligned contacts in silicon-based devices.
Key Properties:
- Resistivity: Ranges from 18 to 20 µΩ·cm for CoSi and lower for CoSi₂.
- Thermal Stability: Maintains structural integrity at high temperatures (up to 1000°C) during processing.
Case Study: this compound Formation Techniques
- Sputter Deposition: Cobalt is deposited on silicon wafers followed by annealing to form this compound films. A study demonstrated that rapid thermal annealing (RTA) at 800°C produced a continuous film with minimal cracking, crucial for device reliability .
- Atomic Layer Deposition: This method allows precise control over the thickness and composition of this compound films, enhancing their application as diffusion barriers in advanced semiconductor devices .
Catalysis
This compound nanoparticles exhibit promising catalytic properties, particularly in electrochemical reactions like water oxidation and CO₂ reduction.
Heterostructured Nanoparticles:
- Recent research has shown that heterostructured this compound nanoparticles can enhance electrocatalytic activity due to increased interface-to-volume ratios. These nanoparticles serve as efficient pre-catalysts for alkaline water oxidation, outperforming traditional catalysts .
Table: Electrocatalytic Performance of this compound Nanoparticles
| Catalyst Type | Reaction Type | Performance Metric |
|---|---|---|
| CoSi Nanoparticles | Alkaline Water Oxidation | High current density |
| Core-Shell CoSi/Silicon | Electrocatalysis | Enhanced stability |
Nanotechnology
This compound nanowires have been synthesized using chemical vapor deposition (CVD) techniques, showing potential for applications in field emission devices.
Characteristics:
- Field Emission Properties: this compound nanowires demonstrate high emission currents and stability under operational conditions, making them suitable for use in flat panel displays and electron sources .
Table: Growth Conditions for this compound Nanowires
| Parameter | Value |
|---|---|
| Substrate Temperature | 750°C - 900°C |
| Gas Flow Rate | Variable |
| Cobalt Source | Anhydrous cobalt chloride |
Photovoltaics
This compound also plays a role in enhancing the efficiency of solar cells. Its use as a dopant or mediator in dye-sensitized solar cells (DSSCs) has shown improved performance metrics.
Recent Advances:
Mechanism of Action
The mechanism of action of cobalt silicide involves its interaction with silicon and other elements at the atomic level. During the formation of this compound, cobalt atoms diffuse into the silicon lattice, resulting in the formation of a stable silicide phase. This process is influenced by factors such as temperature, pressure, and the presence of other elements .
Comparison with Similar Compounds
Titanium Silicide (TiSi₂)
- Resistivity : TiSi₂ exhibits higher resistivity (15–25 μΩ·cm) compared to CoSi₂, particularly in its metastable C49 phase. The stable C54 phase requires high-temperature annealing (>700°C), which complicates integration with temperature-sensitive substrates .
- Thermal Stability : TiSi₂ suffers from line-width dependence, where narrower features resist phase transformation to the low-resistivity C54 phase, limiting scalability .
- Applications: Historically used in CMOS technologies, TiSi₂ has been largely replaced by CoSi₂ and NiSi due to its higher resistivity and processing challenges .
Nickel Silicide (NiSi)
Manganese Silicide (MnSi)
- Magnetic Properties : MnSi hosts magnetic skyrmions, topological spin textures relevant for ultrahigh-density data storage. However, its resistivity (~150 μΩ·cm) is significantly higher than CoSi₂ .
- Structural Compatibility : CoSi₂ is explored in combination with MnSi for spintronics due to cobalt’s ferromagnetic properties and lattice compatibility with MnSi .
Cobalt Germanide (CoGe)
- Phase Formation : Analogous to nickel silicidation, cobalt germanide forms through annealing Co on germanium (Ge). Phase outcomes depend on time, temperature, and ambient conditions, similar to CoSi₂ .
- Electrical Properties : Ge’s lower bandgap compared to Si may alter contact properties, but data on CoGe’s resistivity and thermal stability remain sparse .
Data Table: Key Properties of Cobalt Silicide and Comparable Compounds
Research Findings and Critical Analysis
- Ohmic Contact Performance : CoSi₂ outperforms NiSi and TiSi₂ in n-type SiC devices due to its stability at 1000°C, whereas NiSi degrades and TiSi₂ requires impractical annealing .
- Thermal Limitations : NiSi’s agglomeration above 750°C restricts its use in high-power SiC applications, while CoSi₂’s robustness enables reliable operation in harsh environments .
- Emerging Applications : CoSi₂’s ferromagnetic properties and lattice compatibility with MnSi make it a candidate for hybrid spintronic materials, though MnSi’s high resistivity remains a challenge .
- Process Complexity : CoSi₂ formation requires precise control of annealing conditions to avoid excessive Si consumption, a challenge also observed in TiSi₂ and CoGe .
Biological Activity
Cobalt silicide (CoSi) is a compound formed from cobalt and silicon, primarily used in semiconductor applications due to its favorable electrical properties. However, recent studies have begun to explore its biological activity , particularly in the context of antimicrobial effects and potential cytotoxicity. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Overview of this compound
This compound exists in several stoichiometric forms, with cobalt disilicide (CoSi₂) being the most stable and commonly studied variant. Its formation typically involves the reaction between cobalt and silicon at elevated temperatures, leading to various structural and electronic properties that can influence biological interactions.
Antimicrobial Activity
Recent studies have indicated that cobalt complexes exhibit significant antimicrobial properties. For instance, cobalt(II) complexes have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that these complexes inhibited bacterial growth at concentrations ranging from 9 to 20 mm . In particular, heteroligand complexes formed with salicylaldimine ligands displayed enhanced antimicrobial activity against Candida albicans at concentrations as low as 3.65 mM .
Table 1: Antimicrobial Activity of Cobalt Complexes
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cobalt(II) Salicylaldimine | Candida albicans | 3.65 mM |
| Cobalt(II) Complex | Staphylococcus aureus | 9-15 mm |
| Cobalt(II) Complex | Escherichia coli | 9 mm |
Cytotoxicity Studies
The cytotoxic effects of this compound have also been a focus of research. In vitro studies involving L929 mouse fibroblast cells revealed that certain cobalt complexes exhibited cytotoxicity, diminishing metabolic activity and causing damage to cell nuclei at concentrations ranging from 0.91 to 3.65 mM . Importantly, while some cobalt complexes were found to be non-toxic at lower concentrations, prolonged exposure led to increased toxicity.
The mechanisms underlying the biological activity of this compound are thought to involve:
- DNA Binding : Cobalt complexes have been shown to intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial effects .
- Oxidative Stress : The generation of reactive oxygen species (ROS) may contribute to the observed cytotoxic effects on eukaryotic cells .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Antimicrobial Efficacy : A study found that cobalt complexes demonstrated significant bactericidal activity against Helicobacter pylori, which is linked to gastric diseases .
- Cytotoxic Effects : Another investigation reported that heteroligand cobalt(II) complexes showed pronounced cytotoxicity towards cancer cell lines, indicating potential applications in cancer therapy .
Q & A
Q. How to structure a discussion section addressing limitations in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
